2-iodo-N,N-dimethylacetamide

Catalog No.
S1904416
CAS No.
73664-43-4
M.F
C4H8INO
M. Wt
213.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-iodo-N,N-dimethylacetamide

CAS Number

73664-43-4

Product Name

2-iodo-N,N-dimethylacetamide

IUPAC Name

2-iodo-N,N-dimethylacetamide

Molecular Formula

C4H8INO

Molecular Weight

213.02 g/mol

InChI

InChI=1S/C4H8INO/c1-6(2)4(7)3-5/h3H2,1-2H3

InChI Key

IKDLEYHOWFZBBC-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CI

Canonical SMILES

CN(C)C(=O)CI

In the field of energy storage, N,N-Dimethylacetamide has been used in the design of new electrolytes to promote the cycling stability of Li–O2 batteries . This involves regulating the Li+ solvation structure under medium concentration . This new electrolyte can simultaneously stabilize the Li anode by facilitating the formation of a LiF and LiNxOy coexisting solid electrolyte interphase (SEI) film and enable faster kinetics/mass transfer . As a result, both the symmetrical batteries (1800 hours) and the Li–O2 batteries (180 cycles) achieve the best cycling performances in DMA-based electrolytes .

Typical of N,N-disubstituted amides. Key reactions include:

  • Hydrolysis: The acyl-N bond can undergo hydrolysis, yielding acetic acid and dimethylamine under acidic conditions.
    C4H8INO+H2O+HClCH3COOH+ CH3)2NH2+Cl\text{C}_4\text{H}_8\text{I}\text{N}\text{O}+\text{H}_2\text{O}+\text{HCl}\rightarrow \text{CH}_3\text{COOH}+\text{ CH}_3)_2\text{NH}_2+\text{Cl}^-
  • Formation of Charge Transfer Complexes: It can form charge transfer complexes with iodine, which has implications for its use in iodination reactions and as a potential anti-thyroid agent .
  • Reactions with Electrophiles: 2-Iodo-N,N-dimethylacetamide can act as a nucleophile in reactions with various electrophiles, facilitating the synthesis of more complex organic molecules .

The biological activity of 2-iodo-N,N-dimethylacetamide is primarily linked to its interaction with iodine. Studies suggest that it may sequester iodine, thus potentially serving as an anti-thyroid agent . This property could be significant in therapeutic contexts, particularly concerning thyroid function regulation.

The synthesis of 2-iodo-N,N-dimethylacetamide can be achieved through several methods:

  • Direct Iodination: N,N-dimethylacetamide can be reacted with iodine in the presence of an oxidizing agent to introduce the iodine atom.
    C4H9NO+I2C4H8INO\text{C}_4\text{H}_9\text{N}\text{O}+\text{I}_2\rightarrow \text{C}_4\text{H}_8\text{I}\text{N}\text{O}
  • Reaction with Iodinating Agents: The use of iodinating agents such as iodine monochloride or sodium iodide can also facilitate the introduction of iodine into the dimethylacetamide structure .

2-Iodo-N,N-dimethylacetamide finds applications across various fields:

  • Solvent in Organic Synthesis: Due to its polar nature and ability to dissolve a wide range of compounds, it serves as a solvent in organic reactions.
  • Intermediate in Pharmaceutical Synthesis: It is utilized as an intermediate for synthesizing bioactive compounds, including pharmaceuticals.
  • Reagent for Iodination Reactions: Its ability to form charge transfer complexes makes it useful in iodination processes .

Interaction studies have shown that 2-iodo-N,N-dimethylacetamide forms stable complexes with iodine. These studies indicate a stoichiometric relationship between the compound and iodine, suggesting that it may effectively sequester iodine from biological systems . This characteristic could be leveraged for therapeutic applications targeting thyroid disorders.

Several compounds share structural similarities with 2-iodo-N,N-dimethylacetamide. Here are some notable examples:

Compound NameStructureUnique Features
N,N-DimethylacetamideCH₃C(O)N(CH₃)₂Versatile solvent; widely used in organic synthesis.
N,N-DimethylformamideCH₃C(O)N(CH₃)₂More polar than N,N-dimethylacetamide; used as a solvent.
Iodoacetic AcidCH₂ICOOHUsed primarily as a reagent for introducing acyl groups.
2-Bromo-N,N-dimethylacetamideC₄H₈BrN OSimilar reactivity; bromine instead of iodine leads to different properties.

Uniqueness of 2-Iodo-N,N-dimethylacetamide: The presence of iodine distinguishes this compound from others in its class, imparting unique reactivity patterns and biological interactions, particularly its potential role as an anti-thyroid agent due to its ability to sequester iodine effectively.

This comprehensive overview highlights the significance of 2-iodo-N,N-dimethylacetamide in both synthetic chemistry and potential therapeutic applications, showcasing its unique properties among similar compounds.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

73664-43-4

Wikipedia

Acetamide, N,N-dimethyl-2-iodo-

Dates

Modify: 2023-08-16

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